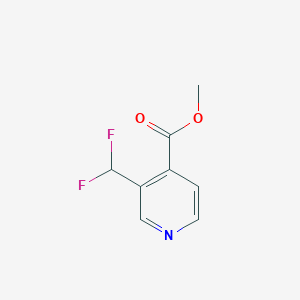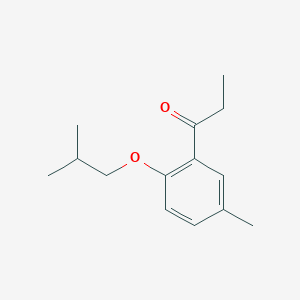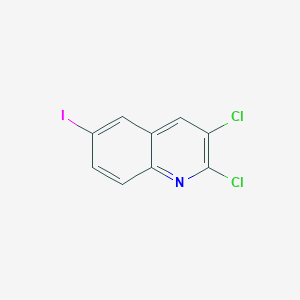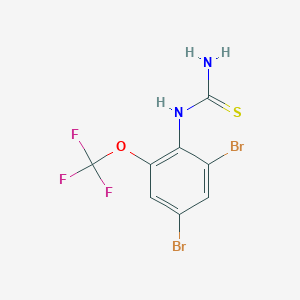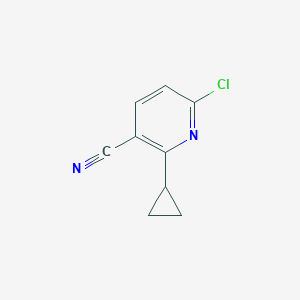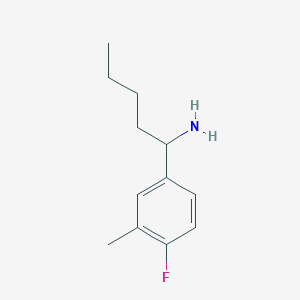
1-(4-Fluoro-3-methylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methylphenyl)pentan-1-amine is a synthetic compound that belongs to the class of cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, making it a unique member of the synthetic cathinone family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylphenyl)pentan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable amine under reductive amination conditions. The process generally includes the following steps:
Formation of the Intermediate: The 4-fluoro-3-methylbenzaldehyde is reacted with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Reduction: The intermediate is then reduced to form the final amine product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions .
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)pentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)pentan-1-amine involves its interaction with neurotransmitter transporters in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .
Comparison with Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (4F-3-methyl-α-PVP): Similar in structure but contains a pyrrolidine ring.
4-Chloro-3-methylmethcathinone (4Cl-3MMC): Contains a chlorine atom instead of fluorine.
Uniqueness: 1-(4-Fluoro-3-methylphenyl)pentan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its fluorine substitution enhances its lipophilicity and metabolic stability compared to other similar compounds .
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8,12H,3-5,14H2,1-2H3 |
InChI Key |
IMDUQCDWMARRNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


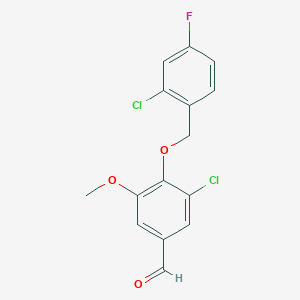
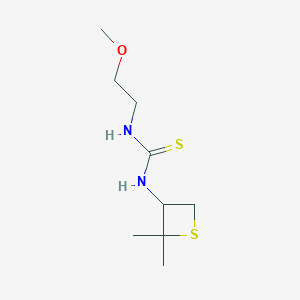
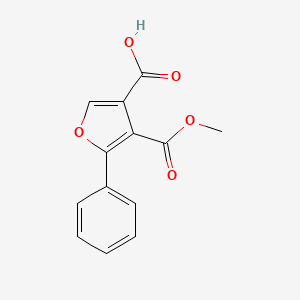

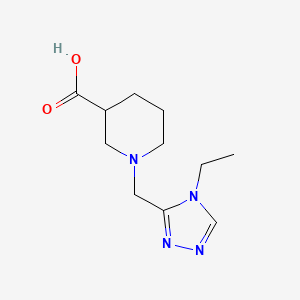
![3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12999954.png)
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B12999958.png)
